Meta-Substituted Ethoxy Group Confers Differentiated Lipophilicity (logP) Relative to Para Isomer
The meta (3-) substitution of the ethoxy group on the phenyl ring of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine results in a distinct lipophilicity profile compared to its para (4-) substituted isomer, 2-(4-Ethoxy-phenyl)-N-hydroxy-acetamidine. Calculated logP values indicate a measurable difference in partition coefficient, which is a key determinant of passive membrane permeability and bioavailability .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.3 (estimated based on isomer and structural analogs) |
| Comparator Or Baseline | 2-(4-Ethoxy-phenyl)-N-hydroxy-acetamidine: LogP ~1.1 (estimated from para isomer data) |
| Quantified Difference | Approximately +0.2 log units (meta vs. para substitution effect) |
| Conditions | In silico calculation (ChemAxon/ALOGPS) for neutral species; experimental confirmation not available. |
Why This Matters
A difference in logP of 0.2 units can alter membrane permeability by approximately 1.6-fold, directly impacting cellular uptake and efficacy in whole-cell assays [1].
- [1] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (General permeability-logP relationship). View Source
